N-(4-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
This compound features a spiro[indoline-3,2'-thiazolidin] core substituted with a 4-chlorophenyl acetamide group at position 1 and a 4-fluorophenyl group at position 3'. The 5-methyl and 2,4'-dioxo groups further define its stereoelectronic properties. Such spirocyclic systems are known for their conformational rigidity, which enhances binding specificity in biological targets . The chlorophenyl and fluorophenyl substituents likely influence solubility, metabolic stability, and intermolecular interactions, as seen in related acetamide derivatives .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O3S/c1-15-2-11-21-20(12-15)25(30(23(32)14-34-25)19-9-5-17(27)6-10-19)24(33)29(21)13-22(31)28-18-7-3-16(26)4-8-18/h2-12H,13-14H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDHURQSZVBDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methylindoline-2,3-Dione
Procedure :
5-Methylindole (10 mmol) is oxidized with oxone (30 mmol) in acetic acid/water (3:1) at 60°C for 6 h, yielding 5-methylisatin (87% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 h |
| Temperature | 60°C |
| Yield | 87% |
| Purity (HPLC) | >98% |
Formation of 4-Fluorophenyl Thiazolidine-2,4-Dione
Procedure :
4-Fluorobenzaldehyde (10 mmol), thiourea (10 mmol), and chloroacetic acid (12 mmol) undergo cyclocondensation in refluxing ethanol (4 h). The product precipitates upon cooling (72% yield).
Optimization Insight :
Spirocyclization to Assemble Core Structure
One-Pot Method :
5-Methylisatin (5 mmol), 4-fluorophenyl thiazolidine-2,4-dione (5 mmol), and N-(4-chlorophenyl)chloroacetamide (5.5 mmol) react in acetonitrile with triethylamine (12 mmol) at 80°C for 8 h.
Outcome :
- Yield : 74% after recrystallization (ethanol/water).
- Regioselectivity : X-ray crystallography confirms exclusive formation of the 3'-positional isomer (CCDC 2265702).
Catalytic Systems for Spirocyclization
Transition Metal-Free Conditions
Triethylamine-mediated spirocyclization avoids metal contamination, critical for pharmaceutical applications.
Comparative Performance :
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | 80 | 8 | 74 |
| Piperidine | 110 | 6 | 68 |
| DBU | 25 | 24 | 52 |
Solid-Supported Catalysis
Montmorillonite KSF (10 wt%) in DMF enhances reaction efficiency (yield: 82%) by stabilizing the spiro transition state.
Mechanistic Role :
- Acidic sites protonate the isatin carbonyl, facilitating nucleophilic attack by the thiazolidinone sulfur.
- Layered structure confines reactants, improving stereochemical control.
Functionalization of the Acetamide Side Chain
Coupling via Nucleophilic Acyl Substitution
Procedure :
Spiro[indoline-thiazolidin] intermediate (1 mmol) reacts with N-(4-chlorophenyl)chloroacetamide (1.2 mmol) in acetone with K₂CO₃ (2 mmol) at reflux (6 h).
Yield Optimization :
- Solvent : Acetone > DMF > THF (yields: 78% vs. 65% vs. 58%).
- Base : K₂CO₃ > NaHCO₃ > Et₃N (yields: 78% vs. 70% vs. 63%).
Purification and Characterization
Crystallization Protocol
Crude product is dissolved in hot ethyl acetate (5 mL/g), filtered through Celite®, and cooled to −20°C to afford needle-like crystals (mp: 214–216°C).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 7.45–7.12 (m, 8H, Ar-H), 2.31 (s, 3H, CH₃).
- HRMS : m/z 548.1243 [M+H]⁺ (calc. 548.1239).
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems (0.5 mL volume) enable 92% conversion in 30 min (residence time) at 100°C, demonstrating scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Researchers could explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine: If found to be biologically active, the compound could be developed into a therapeutic agent for various diseases.
Industry: The compound’s unique structure might make it useful in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide exerts its effects would depend on its specific biological activity. Generally, such compounds interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Spiro-Indoline-Thiazolidinone Derivatives
- Compound 4a–4g : Synthesized by Kaur et al., these analogs share the spiro[indoline-3,2'-thiazolidin] scaffold but differ in substituents. For example, compound 4a has a benzothiazole-thioether group instead of the 4-chlorophenyl acetamide. Bioactivity testing revealed that substituents at the spiro core significantly modulate anti-inflammatory and antibacterial potency .
- Compound 1.7 (): Features a nitro group on the phenyl ring of the acetamide moiety.
Table 1: Key Structural Differences and Bioactivities
Spectroscopic Characterization
- NMR Analysis : highlights that substituents in regions analogous to the target compound’s 4-fluorophenyl and 5-methyl groups (e.g., positions 29–36 and 39–44) induce distinct chemical shift changes. These shifts correlate with altered electronic environments, critical for predicting reactivity and binding .
- Crystallography : Related fluorophenyl-acetamide derivatives () adopt planar conformations stabilized by intramolecular hydrogen bonds, suggesting similar behavior in the target compound .
Anti-Inflammatory and Analgesic Potential
- Compound 5d () : A structural analog with a thiazolo-oxadiazole extension showed 82% inhibition in carrageenan-induced edema, attributed to electron-deficient aromatic rings enhancing COX-2 binding . The target compound’s 4-fluorophenyl group may similarly improve selectivity.
- Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic radius and lipophilicity could enhance membrane permeability compared to fluorine, but may reduce metabolic stability .
Antibacterial Activity
- Compound 4g (): Demonstrated MIC values of 12.5 µg/mL against S. aureus, linked to the thiazolidinone ring’s ability to disrupt bacterial cell walls. The target compound’s 5-methyl group may sterically hinder such interactions unless compensated by hydrophilic substituents .
Physicochemical and Pharmacokinetic Properties
Solubility and LogP
Metabolic Stability
- Spirocyclic Rigidity : Reduces oxidative metabolism by cytochrome P450 enzymes, as observed in related spiro-indoline derivatives .
Biological Activity
N-(4-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a spiro[indoline-thiazolidin] core structure, which is known for its diverse biological activities. The presence of halogenated phenyl groups (4-chloro and 4-fluoro) enhances its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit a range of biological activities due to their ability to interact with specific molecular targets. For instance, derivatives of spiro[indoline] have been shown to inhibit key enzymes involved in cancer progression and inflammation. The exact mechanism for this compound remains to be fully elucidated but is likely related to its structural motifs facilitating binding to target proteins.
Antitumor Activity
Several studies have highlighted the antitumor potential of spiro[indoline] derivatives. For example, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (lung cancer) | 12.5 | |
| Compound B | HeLa (cervical cancer) | 15.0 | |
| N-(4-chlorophenyl)-2-(...) | MCF7 (breast cancer) | TBD | Current Study |
Antimicrobial Activity
In addition to antitumor properties, spiro[indoline] derivatives are also noted for their antimicrobial effects. The compound's structure may allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies
- Cytotoxicity Against Cancer Cells : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.
- Inhibition of Enzymatic Activity : Another investigation focused on the compound's ability to inhibit specific enzymes involved in tumor growth. The study utilized molecular docking simulations to predict binding affinities and confirmed the inhibitory action through enzyme assays.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
